5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the indolocarbazole family This compound is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to the indolocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps. One common method includes the double Friedel-Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization . Another approach involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indolocarbazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted indolocarbazole compounds.
Scientific Research Applications
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and field-effect transistors due to its excellent hole transport properties and atmospheric stability.
Medicinal Chemistry: The compound has been studied for its potential as a ligand for the aryl hydrocarbon receptor, which is involved in various biological processes.
Biological Research: It is used to study the interactions with biological receptors and the effects on cellular processes.
Mechanism of Action
The mechanism of action of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses . The compound’s electron-donating properties and ability to form stable oxidation states play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole: Similar in structure but lacks the ethyl groups.
6,12-Disubstituted 5,11-dihydroindolo[3,2-b]carbazoles: These compounds have various substituents at positions 6 and 12, which can alter their chemical and physical properties.
Uniqueness
5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of both ethyl and methyl groups, which enhance its electron-donating properties and stability. This makes it particularly suitable for applications in organic electronics and as a biological ligand .
Properties
CAS No. |
849831-02-3 |
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Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5,11-diethyl-6,12-dimethylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C24H24N2/c1-5-25-19-13-9-7-11-17(19)21-16(4)24-22(15(3)23(21)25)18-12-8-10-14-20(18)26(24)6-2/h7-14H,5-6H2,1-4H3 |
InChI Key |
QKOYBNLJGLQIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=C4C5=CC=CC=C5N(C4=C3C)CC)C |
Origin of Product |
United States |
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